molecular formula C12H21NO3 B13447792 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel-

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel-

Cat. No.: B13447792
M. Wt: 227.30 g/mol
InChI Key: GBPAFGLZEYEDNR-VHSXEESVSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structural features, including a cyclopropyl group, a hydroxyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl and hydroxyl groups. The final step often involves esterification to introduce the tert-butyl ester group. Common reagents used in these reactions include cyclopropyl bromide, hydroxylating agents, and tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structural features, such as the cyclopropyl and hydroxyl groups, play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    Cyclopropyl-containing compounds: Molecules that feature a cyclopropyl group, which imparts unique chemical properties.

    Hydroxy-substituted esters: Esters with hydroxyl groups that exhibit similar reactivity and applications.

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- stands out due to its combination of structural elements, which confer distinct chemical and biological properties. Its unique features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI Key

GBPAFGLZEYEDNR-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2

Origin of Product

United States

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